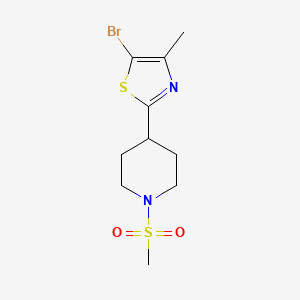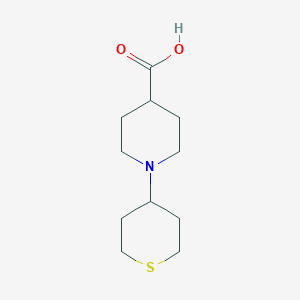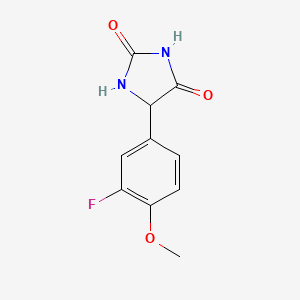
2-(2-Azidoethyl)-1,3-dioxan
Übersicht
Beschreibung
. This compound features a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms, and an ethyl azide group, which is known for its reactivity and versatility in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(2-azidoethyl)-1,3-dioxane has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
Target of Action
Azide-containing compounds are known to interact with various biological targets . For instance, 1,2,3-triazole hybrids, which contain azide groups, have been found to target tubulin, a protein involved in cell division .
Mode of Action
Azide groups are known to participate in click chemistry reactions, specifically in the huisgen 1,3-dipolar cycloaddition . This reaction involves the azide group and an alkyne group, resulting in the formation of a 1,2,3-triazole ring . This reaction is often used in bioconjugation applications, suggesting that 2-(2-azidoethyl)-1,3-dioxane could potentially interact with its targets through a similar mechanism .
Biochemical Pathways
Azide-containing compounds have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways . For instance, azide groups have been used in the synthesis of imidazole-thiazolidine-2,4-dione coupled 1,2,3-triazoles, which have shown antiproliferative activity against various human cell lines .
Pharmacokinetics
The pharmacokinetics of new drugs can be evaluated using techniques such as positron emission tomography (pet), which can provide information about the biodistribution and pharmacokinetic parameters of new compounds .
Result of Action
Azide-containing compounds have been used in the synthesis of various bioactive compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other chemical species could potentially influence the reactivity of the azide group and thus the compound’s overall action .
Biochemische Analyse
Biochemical Properties
2-(1,3-Dioxane-2-yl)ethyl azide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form reactive iron species in situ during alkyl-alkyl cross-coupling reactions . The key reactive iron species formed is identified as (IMes)Fe((1,3-dioxan-2-yl)ethyl)2, which is highly reactive towards electrophiles. This interaction is crucial for the catalytic performance of iron(II) NHCs in cross-coupling reactions .
Cellular Effects
The effects of 2-(1,3-Dioxane-2-yl)ethyl azide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with reactive iron species can lead to significant changes in cellular activities, including the inhibition of β-hydride elimination of alkyl nucleophiles . This chelation to iron through ligation of carbon and one oxygen of the acetal moiety of the nucleophile is a critical aspect of its cellular effects .
Molecular Mechanism
At the molecular level, 2-(1,3-Dioxane-2-yl)ethyl azide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form reactive iron species in situ is a key aspect of its molecular mechanism . These reactive species are highly selective and efficient in catalysis, providing direct structural insight into the effects of NHC ligands on catalytic performance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Dioxane-2-yl)ethyl azide change over time. The compound’s stability and degradation are influenced by various factors, including pH and temperature . Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade under others, leading to long-term effects on cellular function . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(1,3-Dioxane-2-yl)ethyl azide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(1,3-Dioxane-2-yl)ethyl azide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(1,3-Dioxane-2-yl)ethyl azide within cells and tissues are influenced by various transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(1,3-Dioxane-2-yl)ethyl azide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity and function, as it influences its interactions with other biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-azidoethyl)-1,3-dioxane can be synthesized through a multi-step process. One common method involves the reaction of 2-(1,3-dioxane-2-yl)ethanol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions and yields the desired azide compound .
Industrial Production Methods
In an industrial setting, the production of 2-(2-azidoethyl)-1,3-dioxane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-azidoethyl)-1,3-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces a leaving group such as a halide or tosylate.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
2-(2-azidoethyl)-1,3-dioxane can be compared with other similar compounds, such as:
1,3-Dioxolane-2-ylmethyl azide: Similar structure but with a five-membered ring instead of a six-membered ring.
2-(1,3-Dioxane-2-yl)ethyl bromide: Contains a bromide group instead of an azide group, making it less reactive in cycloaddition reactions.
The uniqueness of 2-(2-azidoethyl)-1,3-dioxane lies in its combination of the 1,3-dioxane ring and the azide group, which imparts both stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
2-(2-azidoethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-3-2-6-10-4-1-5-11-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSMHTZJXLBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)


